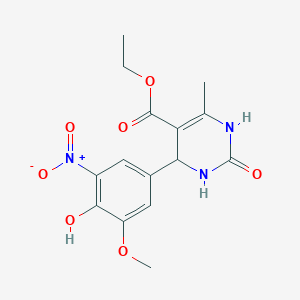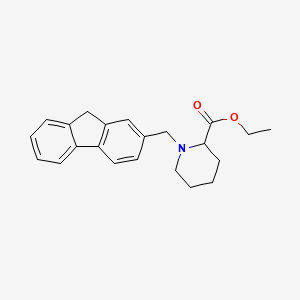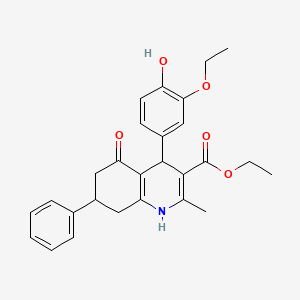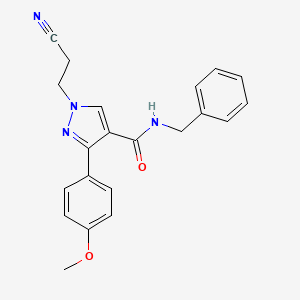
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-furoyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-furoyl)-3-piperidinamine (DBT) is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. DBT is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. In
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-furoyl)-3-piperidinamine acts as a selective antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic system, which is involved in the regulation of reward and motivation. By blocking the activity of the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of drug-seeking behavior and relapse in animal models. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems. These effects suggest that this compound may have potential therapeutic applications in the treatment of addiction and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-furoyl)-3-piperidinamine has several advantages for use in lab experiments, including its high purity and selectivity for the dopamine D3 receptor. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its potential for off-target effects and the need for appropriate controls in experimental designs.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-furoyl)-3-piperidinamine, including its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Further studies are needed to determine the optimal dosing and administration of this compound in humans, as well as its long-term safety and efficacy. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective dopamine D3 receptor antagonists. Overall, this compound represents a promising tool for investigating the role of the dopamine system in reward and motivation processes, and its potential therapeutic applications warrant further investigation.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-furoyl)-3-piperidinamine involves several steps, including the preparation of the starting materials, the formation of the benzodioxin ring, and the coupling of the furoyl and piperidinamine moieties. The synthesis method has been described in detail in several scientific publications, and it involves the use of various reagents and catalysts. The yield of this compound is typically high, and the purity can be verified using analytical techniques such as high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-furoyl)-3-piperidinamine has been used in a variety of scientific research applications, including studies on the dopamine system, addiction, and psychiatric disorders. In particular, this compound has been shown to be a useful tool for investigating the role of the dopamine D3 receptor in reward and motivation processes. This compound has also been used in animal models to study the effects of dopamine D3 receptor antagonism on drug-seeking behavior and relapse.
Propiedades
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-18(16-4-2-8-22-16)20-7-1-3-14(12-20)19-13-5-6-15-17(11-13)24-10-9-23-15/h2,4-6,8,11,14,19H,1,3,7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSOOOZZVWUZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718412 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B4992789.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4992793.png)


![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4992817.png)

![N,4-dimethyl-5-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine bis(trifluoroacetate)](/img/structure/B4992843.png)
![N~1~-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4992850.png)



![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4992874.png)
![N-cyclohexyl-N-methyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4992876.png)
